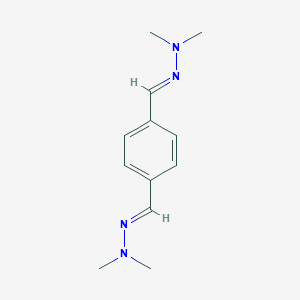![molecular formula C14H23BrN2O2 B271593 N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine, also known as BODIPY-FL-Ahx-TMR, is a fluorescent dye that has been widely used in scientific research for various applications.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR involves the binding of the dye to specific targets, such as proteins or membranes. The fluorescent properties of the dye allow for the visualization and detection of these targets, providing valuable insights into their function and behavior.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It has been used in a wide range of cell types and organisms, with no reported toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR in lab experiments include its high sensitivity, specificity, and versatility. It can be used for a wide range of applications, and its fluorescent properties allow for easy detection and visualization. However, some limitations of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR include its cost, stability, and potential interference with other fluorescent dyes.
Zukünftige Richtungen
There are many potential future directions for the use of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR in scientific research. These include the development of new applications and techniques, the optimization of existing protocols, and the exploration of new targets and organisms. Other potential future directions include the development of new fluorescent dyes with improved properties and the integration of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR into new technologies and platforms.
Synthesemethoden
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR involves a series of chemical reactions, starting with the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-aminoethanol to form 5-bromo-2-ethoxy-3-methoxybenzyl alcohol. This intermediate product is then reacted with N,N-dimethylaminoethyl chloride to form N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine. Finally, the fluorescent dye N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR is synthesized by reacting the amine with the NHS ester of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR has been widely used in scientific research for various applications, including imaging, labeling, and detection. It has been used for the detection of protein-protein interactions, the study of membrane dynamics, and the visualization of intracellular structures. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]aminex-TMR has also been used for the detection of reactive oxygen species, the study of cell signaling pathways, and the identification of cancer cells.
Eigenschaften
Produktname |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine |
|---|---|
Molekularformel |
C14H23BrN2O2 |
Molekulargewicht |
331.25 g/mol |
IUPAC-Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H23BrN2O2/c1-5-19-14-11(10-16-6-7-17(2)3)8-12(15)9-13(14)18-4/h8-9,16H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
TYAVDJJZRBLUDF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN(C)C)Br)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)




![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



